1-(2-chlorophenyl)-N-cyclopropyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a 2-chlorophenyl group at position 1, a pyridin-3-yl moiety at position 5, and a cyclopropyl carboxamide at position 2. Such triazole derivatives are widely studied for their bioactivity, particularly in oncology and kinase inhibition. The 2-chlorophenyl group enhances lipophilicity and target binding, while the pyridin-3-yl moiety may contribute to π-π stacking interactions in enzyme active sites. The cyclopropyl substituent on the carboxamide is hypothesized to improve metabolic stability compared to linear alkyl chains .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-cyclopropyl-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-13-5-1-2-6-14(13)23-16(11-4-3-9-19-10-11)15(21-22-23)17(24)20-12-7-8-12/h1-6,9-10,12H,7-8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNARWVAGFVWPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-N-cyclopropyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a triazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study conducted on various cancer cell lines demonstrated the following:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| MDA-MB-231 | 1.5 | Arrests cell cycle at G0/G1 phase |
| HT-29 | 0.01 | Increases reactive oxygen species (ROS) levels |
These findings suggest that the compound significantly inhibits cell proliferation and induces apoptosis in cancer cells, particularly in colorectal and breast cancer models .
Mechanistic Studies
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to increase levels of caspase-3 and caspase-7, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It effectively halts the cell cycle progression at the G0/G1 phase, preventing further cell division .
- Inhibition of NF-kB Pathway : The compound decreases the DNA binding activity of NF-kB by inhibiting p65 phosphorylation, which is crucial for cancer cell survival and proliferation .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HCT116 Cells : In a specific study, treatment with the compound resulted in a significant reduction in cell migration and invasion capabilities compared to untreated controls. This was measured using Transwell assays, indicating its potential as an anti-metastatic agent .
- Combination Therapy : Another investigation explored the effects of combining this triazole derivative with existing chemotherapeutics. The combination showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .
Scientific Research Applications
Anticancer Activity
Research has indicated that triazole derivatives exhibit potent anticancer properties. The compound has been studied for its ability to inhibit specific kinases associated with cancer proliferation. For instance, compounds similar to 1-(2-chlorophenyl)-N-cyclopropyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide have shown promising results in inhibiting c-Met kinases, which are implicated in various cancers including non-small cell lung cancer and renal cell carcinoma .
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Type | Mechanism of Action | IC50 Value (µM) |
|---|---|---|---|
| Non-small cell lung cancer | c-Met inhibition | 0.005 | |
| Renal cell carcinoma | c-Met inhibition | 0.005 | |
| Gastric cancer | c-Met inhibition | 0.005 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar triazole compounds have been investigated for their effectiveness against various bacterial strains. The presence of the chlorophenyl and pyridinyl groups may enhance the compound's interaction with microbial targets, making it a candidate for further exploration in antimicrobial therapy .
Case Study 1: Inhibition of c-Met Kinase
A study demonstrated that a derivative of this compound showed an IC50 value of 0.005 µM against c-Met kinase, indicating strong inhibitory effects. This derivative was selected as a preclinical candidate for further development due to its favorable pharmacokinetic profile in animal models .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar triazoles revealed that modifications to the pyridine ring significantly enhanced activity against Gram-positive bacteria. The study concluded that the incorporation of electron-withdrawing groups like chlorine could optimize the antimicrobial efficacy .
Chemical Reactions Analysis
Triazole Core Formation
The 1,2,3-triazole ring is typically constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the Dimroth rearrangement. For analogs with pyridyl and aryl substituents:
-
CuAAC Approach :
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Dimroth Rearrangement :
Carboxamide Functionalization
The carboxylic acid intermediate undergoes amidation with cyclopropylamine:
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Activation :
-
Coupling :
Key Reaction Data
Structural and Reactivity Insights
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Regioselectivity : CuAAC ensures 1,4-disubstitution, critical for maintaining the pharmacophoric orientation .
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Intramolecular Interactions :
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Crystal Packing : N–H⋯N and C–H⋯O hydrogen bonds form dimers and ribbons, influencing solubility and crystallization behavior .
Functionalization Potential
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Aldehyde Introduction : Analogous compounds undergo formylation at C5 using Vilsmeier-Haack conditions (POCl₃/DMF) .
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Cross-Coupling : Suzuki or Sonogashira reactions modify the pyridinyl or aryl groups post-triazole formation .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Differences
The dihedral angle between the triazole ring and its substituents significantly impacts molecular conformation and biological interactions. Key comparisons include:
Key Observations :
- Pyridin-3-yl at position 5 may enhance solubility and hydrogen bonding compared to phenyl or trifluoromethyl groups .
Antitumor Activity:
- 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide: A c-Met inhibitor with IC₅₀ < 10 nM against MCF-7, HepG2, and A549 cell lines. The trifluoromethyl group enhances potency, while the thienopyrimidine moiety improves selectivity .
- Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate : Moderate growth inhibition (GP = 70.94%) against NCI-H522 lung cancer cells. The pyridinyl group contributes to π-stacking but lacks the cyclopropyl’s metabolic advantages .
- Target Compound: While direct data is unavailable, its cyclopropyl carboxamide may improve pharmacokinetics (e.g., reduced CYP450 metabolism) compared to ethyl ester analogs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-chlorophenyl)-N-cyclopropyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted phenylhydrazines and β-ketoesters to form pyrazole intermediates, followed by triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include regioselective functionalization of the triazole core and final carboxamide coupling. Controlled synthesis protocols, as described for analogous triazole derivatives, emphasize temperature modulation (60–80°C) and solvent selection (DMF or THF) to improve yields .
Q. How can X-ray crystallography resolve the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction analysis reveals bond lengths (e.g., C-Cl: ~1.73 Å, C-N: ~1.33 Å) and dihedral angles between aromatic rings (e.g., chlorophenyl-pyridinyl: ~85°), critical for understanding steric interactions. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 9.0032 Å, b = 20.1001 Å, and β = 92.003° are typical for triazole derivatives, as seen in structurally similar compounds .
Q. What spectroscopic techniques validate the compound’s purity and structure?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Peaks at δ 8.5–8.7 ppm (pyridinyl protons) and δ 1.2–1.5 ppm (cyclopropyl CH₂).
- HRMS : Exact mass matching m/z [M+H]⁺ (calculated for C₁₇H₁₄ClN₅O: 355.0834).
- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (triazole C-H). Cross-validation with computational methods (e.g., DFT) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Discrepancies arise from solvent polarity (logP ~2.5) and hydrogen-bonding capacity. Systematic solubility assays in DMSO, ethanol, and aqueous buffers (pH 2–7.4) under controlled temperatures (25–37°C) are recommended. For example, analogs like 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-triazole-4-carboxamide show pH-dependent solubility shifts due to protonation of the pyridinyl nitrogen .
Q. What strategies address low yield in cyclopropane-carboxamide coupling reactions?
- Methodological Answer : Low yields (<40%) often stem from steric hindrance at the cyclopropylamide group. Solutions include:
- Microwave-assisted synthesis : Reduces reaction time (from 12h to 1h) and improves regioselectivity.
- Catalyst optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (yields >70% reported for similar triazoles) .
Q. How does the compound’s electronic structure influence its enzyme inhibitory activity?
- Methodological Answer : DFT calculations (e.g., HOMO-LUMO gaps ~4.5 eV) reveal electron-withdrawing effects from the 2-chlorophenyl group, enhancing binding to enzyme active sites (e.g., carbonic anhydrase). Molecular docking studies on analogs show hydrophobic interactions with Val-121 and His-94 residues, while the pyridinyl group facilitates π-π stacking .
Q. What crystallographic challenges arise when analyzing halogen-substituted triazoles?
- Methodological Answer : Chlorine atoms cause absorption errors in X-ray data. Mitigation includes:
- High-resolution data collection (θ > 25°) and empirical absorption correction (SADABS).
- Disorder modeling : For example, rotational disorder in the cyclopropyl group requires multi-position refinement .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data in enzyme inhibition assays?
- Methodological Answer : Variability in IC₅₀ values (e.g., 0.5–5 µM) may arise from assay conditions (pH, ionic strength). Normalize data using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. Why do computational and experimental logP values differ for this compound?
- Methodological Answer : Computed logP (e.g., 2.8 via ChemAxon) often underestimates experimental values (3.2) due to intramolecular H-bonding between the amide and triazole groups. Use shake-flask HPLC with octanol-water partitioning for empirical validation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
